molecular formula C14H11FO2 B597139 4-Fluoro-3-(3-methylphenyl)benzoic acid CAS No. 1261928-43-1

4-Fluoro-3-(3-methylphenyl)benzoic acid

Cat. No.: B597139
CAS No.: 1261928-43-1
M. Wt: 230.238
InChI Key: MDMVUKAUZUEYPS-UHFFFAOYSA-N
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Description

4-Fluoro-3-(3-methylphenyl)benzoic acid is a chemical compound with the molecular formula C14H11FO2 . It is a derivative of benzoic acid, which has a fluorine atom and a methyl group attached to the benzene ring .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . Another method includes the acylation reaction of 4-methyl-3-nitroaniline with benzoyl chloride .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a fluorine atom and a methyl group attached to it . The presence of these substituents affects the chemical properties of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex due to the presence of both the fluorine atom and the methyl group on the benzene ring . These substituents can influence the reactivity of the compound and lead to a variety of reaction outcomes .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 230.24 . The physical and chemical properties of this compound are influenced by the presence of the fluorine atom and the methyl group on the benzene ring .

Scientific Research Applications

Anaerobic Degradation Pathway Analysis

Anaerobic degradation of m-cresol in a methanogenic consortium was studied, where the transformation pathway included the formation of 4-hydroxy-2-methylbenzoic acid and its subsequent conversion to 4-hydroxybenzoic acid and then to benzoic acid. Fluorinated metabolites analogous to these were also identified, providing insights into demethylation reactions in this pathway (Londry & Fedorak, 1993).

Structure-Metabolism Relationships in Substituted Benzoic Acids

An in-depth analysis of substituted benzoic acids, including fluorobenzoic acids, was conducted using computational chemistry and NMR spectroscopy. This study focused on understanding the metabolic fate of these compounds, revealing the importance of glucuronidation or glycine conjugation in their metabolism. Fluorinated derivatives were specifically assessed for their metabolic pathways (Ghauri et al., 1992).

Synthesis of Fluorine-Containing Molecules as Antibacterial Agents

The synthesis of novel fluorine-containing molecules, including those based on 4-fluoro-benzoic acid derivatives, was investigated for potential antibacterial applications. This research highlights the utility of fluorine-containing compounds in developing new biologically active molecules (Holla, Bhat, & Shetty, 2003).

Control of Circular Dichroism in Supramolecular Fluorophores

Research on supramolecular organic fluorophores comprising 4-[2-(Methylphenyl)ethynyl]benzoic Acid demonstrated that the circular dichroism property can be controlled by varying the position of the methyl substituent. This finding is significant for applications in molecular design and materials science (Nishiguchi et al., 2012).

Benzylic C-H Fluorination in Synthesis

A study on the benzylic C-H fluorination of 4-methylbiphenyl using fluorinating reagents demonstrated the potential of fluorination in synthesizing fluoromethylarenes. This research offers insights into the mechanisms of fluorination and its applicability in chemical synthesis (Kita, Shigetani, Kamata, & Hara, 2019).

Safety and Hazards

4-Fluoro-3-(3-methylphenyl)benzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for 4-Fluoro-3-(3-methylphenyl)benzoic acid could involve its use as a precursor in the synthesis of other compounds . It could also be used in the development of new synthetic methods .

Properties

IUPAC Name

4-fluoro-3-(3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)12-8-11(14(16)17)5-6-13(12)15/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMVUKAUZUEYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680847
Record name 6-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-43-1
Record name 6-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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